molecular formula C20H27NO3 B14063258 4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril

4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril

Cat. No.: B14063258
M. Wt: 329.4 g/mol
InChI Key: KVJXBPDAXMEYOA-HCQVATNNSA-N
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Description

4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril is a synthetic steroid compound known for its unique structure and biological activity. It is commonly used in the treatment of various medical conditions, including Cushing’s syndrome and primary hyperaldosteronism .

Preparation Methods

The synthesis of 4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril involves several steps. One common method includes the use of natural steroids such as androstanediol or androstanedione as starting materials. These compounds undergo a series of chemical reactions, including oxidation and reduction, to form the desired product . Industrial production methods often involve large-scale chemical synthesis using similar routes but optimized for higher yields and purity .

Chemical Reactions Analysis

4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril involves the inhibition of 3-beta-hydroxysteroid dehydrogenase, an enzyme crucial for the biosynthesis of corticosteroids. By inhibiting this enzyme, the compound reduces the production of cortisol and aldosterone, thereby controlling the symptoms associated with conditions like Cushing’s syndrome . The molecular targets and pathways involved include the adrenal cortex and the steroidogenesis pathway .

Comparison with Similar Compounds

4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

These compounds share some structural similarities but differ in their specific biological activities and applications .

Properties

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

(2R,8S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile

InChI

InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12?,13?,14?,15?,17?,18-,19+,20+/m0/s1

InChI Key

KVJXBPDAXMEYOA-HCQVATNNSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2O)CC[C@]45[C@@]3(CC(=C(C4O5)O)C#N)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C

Origin of Product

United States

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